Cas no 894023-53-1 (1-(4-methylphenyl)-5-oxopyrrolidin-3-ylurea)

1-(4-Methylphenyl)-5-oxopyrrolidin-3-ylurea is a chemically synthesized urea derivative featuring a pyrrolidinone core substituted with a 4-methylphenyl group. This compound is of interest in pharmaceutical and agrochemical research due to its potential as a versatile intermediate or active moiety. The presence of the urea functional group enhances hydrogen-bonding capabilities, while the pyrrolidinone ring contributes to structural rigidity, potentially improving binding affinity in biological systems. Its well-defined molecular structure allows for precise modifications, making it suitable for structure-activity relationship (SAR) studies. The compound's stability under standard conditions and compatibility with common synthetic methodologies further underscore its utility in medicinal chemistry and material science applications.
1-(4-methylphenyl)-5-oxopyrrolidin-3-ylurea structure
894023-53-1 structure
Product name:1-(4-methylphenyl)-5-oxopyrrolidin-3-ylurea
CAS No:894023-53-1
MF:C12H15N3O2
Molecular Weight:233.266402482986
CID:5511921

1-(4-methylphenyl)-5-oxopyrrolidin-3-ylurea 化学的及び物理的性質

名前と識別子

    • Urea, N-[1-(4-methylphenyl)-5-oxo-3-pyrrolidinyl]-
    • 1-(4-methylphenyl)-5-oxopyrrolidin-3-ylurea
    • インチ: 1S/C12H15N3O2/c1-8-2-4-10(5-3-8)15-7-9(6-11(15)16)14-12(13)17/h2-5,9H,6-7H2,1H3,(H3,13,14,17)
    • InChIKey: NPMXLQCEXYFKPA-UHFFFAOYSA-N
    • SMILES: N(C1CC(=O)N(C2=CC=C(C)C=C2)C1)C(N)=O

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Life Chemicals
F2024-0489-5mg
[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]urea
894023-53-1 90%+
5mg
$103.5 2023-05-17
Life Chemicals
F2024-0489-50mg
[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]urea
894023-53-1 90%+
50mg
$240.0 2023-05-17
Life Chemicals
F2024-0489-25mg
[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]urea
894023-53-1 90%+
25mg
$163.5 2023-05-17
Life Chemicals
F2024-0489-3mg
[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]urea
894023-53-1 90%+
3mg
$94.5 2023-05-17
Life Chemicals
F2024-0489-2μmol
[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]urea
894023-53-1 90%+
2μl
$85.5 2023-05-17
Life Chemicals
F2024-0489-5μmol
[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]urea
894023-53-1 90%+
5μl
$94.5 2023-05-17
Life Chemicals
F2024-0489-4mg
[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]urea
894023-53-1 90%+
4mg
$99.0 2023-05-17
Life Chemicals
F2024-0489-40mg
[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]urea
894023-53-1 90%+
40mg
$210.0 2023-05-17
Life Chemicals
F2024-0489-10μmol
[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]urea
894023-53-1 90%+
10μl
$103.5 2023-05-17
Life Chemicals
F2024-0489-10mg
[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]urea
894023-53-1 90%+
10mg
$118.5 2023-05-17

1-(4-methylphenyl)-5-oxopyrrolidin-3-ylurea 関連文献

1-(4-methylphenyl)-5-oxopyrrolidin-3-ylureaに関する追加情報

Introduction to 1-(4-methylphenyl)-5-oxopyrrolidin-3-ylurea (CAS No. 894023-53-1) in Modern Chemical and Pharmaceutical Research

1-(4-methylphenyl)-5-oxopyrrolidin-3-ylurea, identified by the CAS number 894023-53-1, is a compound of significant interest in the realm of chemical and pharmaceutical research. This heterocyclic urea derivative has garnered attention due to its structural complexity and potential biological activities, making it a subject of extensive investigation in drug discovery and medicinal chemistry. The compound’s molecular framework, featuring a pyrrolidinone core appended with a methylphenyl group and a urea moiety, presents a unique scaffold that may confer distinct pharmacological properties.

The molecular structure of 1-(4-methylphenyl)-5-oxopyrrolidin-3-ylurea is characterized by its rigid bicyclic system, which includes a five-membered pyrrolidinone ring fused with an aromatic ring. The presence of the urea functional group at the 3-position of the pyrrolidinone ring introduces potential hydrogen bonding capabilities, which are crucial for interactions with biological targets such as enzymes and receptors. Additionally, the 4-methylphenyl substituent at the 1-position enhances lipophilicity, influencing solubility and membrane permeability—key factors in drug bioavailability.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding affinity and mode of interaction of 1-(4-methylphenyl)-5-oxopyrrolidin-3-ylurea with various biological targets. Studies suggest that this compound may exhibit inhibitory activity against certain enzymes implicated in inflammatory pathways, making it a promising candidate for therapeutic intervention. The pyrrolidinone core, known for its structural versatility, has been widely explored in the development of bioactive molecules, and modifications at the urea position can fine-tune pharmacological properties.

In vitro assays have demonstrated that derivatives of 1-(4-methylphenyl)-5-oxopyrrolidin-3-ylurea exhibit moderate to high potency against targets such as cyclooxygenase (COX) and lipoxygenase (LOX), which are central to inflammatory responses. The urea moiety, in particular, has been identified as a critical pharmacophore for achieving optimal binding interactions. Structural analogs with varying substituents on the aromatic ring have been synthesized to explore SAR (Structure-Activity Relationships), revealing that electronic and steric effects play pivotal roles in determining biological activity.

The synthesis of 1-(4-methylphenyl)-5-oxopyrrolidin-3-ylurea involves multi-step organic transformations, including condensation reactions between appropriately substituted pyrrolidinones and isocyanates or carbamates derived from methylbenzene derivatives. Advances in synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions, have improved yield and purity, facilitating further structural optimization. High-throughput screening (HTS) techniques have also been employed to rapidly identify lead compounds within libraries of related derivatives.

One of the most compelling aspects of 1-(4-methylphenyl)-5-oxopyrrolidin-3-ylurea is its potential application in developing novel therapeutic agents for neurological disorders. Preliminary studies indicate that this compound may modulate neurotransmitter release or receptor activity, offering a new avenue for treating conditions such as epilepsy or Alzheimer’s disease. The pyrrolidinone scaffold, with its ability to penetrate the blood-brain barrier, makes it an attractive candidate for central nervous system (CNS) drug development.

Furthermore, the compound’s chemical stability under various conditions has been evaluated through kinetic studies, revealing that it remains intact under physiological pH and temperature ranges. This stability is essential for formulation development, ensuring that pharmaceutical products incorporating this compound maintain efficacy over time. Analytical techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography have been utilized to elucidate its structure and confirm purity.

The role of 1-(4-methylphenyl)-5-oxopyrrolidin-3-ylurea in medicinal chemistry extends beyond isolated applications; it serves as a building block for more complex molecules with enhanced properties. By integrating this scaffold into larger structures or appending additional functional groups, researchers can create novel entities with tailored biological activities. Such combinatorial chemistry approaches have accelerated the discovery pipeline for new drugs targeting diverse diseases.

As research progresses, collaborations between academic institutions and pharmaceutical companies are expected to yield more insights into the therapeutic potential of 1-(4-methylphenyl)-5-oxopyrrolidin-3-ylurea. Preclinical studies are underway to assess its safety profile and pharmacokinetic behavior in animal models, paving the way for potential human trials. Regulatory agencies will closely monitor these developments to ensure compliance with safety standards before broader clinical application.

The integration of artificial intelligence (AI) into drug discovery workflows has also accelerated interest in compounds like 1-(4-methylphenyl)-5-oxopyrrolidin-3-ylurea. AI-driven platforms predict molecular properties and optimize synthetic routes, reducing time-to-market for new therapeutics. Machine learning models trained on large datasets can identify promising derivatives based on structural features alone, streamlining experimental design.

In conclusion,1-(4-methylphenyl)-5-oxopyrrolidin-3-ylylurea (CAS No. 89402353) represents a significant advancement in pharmaceutical research due to its unique structural features and potential biological activities. Its investigation spans multiple disciplines—from organic synthesis to computational modeling—underscoring its importance as a lead compound or intermediate in drug development efforts aimed at treating neurological disorders among other conditions.

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